Cholesta-7,14-dien-3-yl benzoate

Descripción general

Descripción

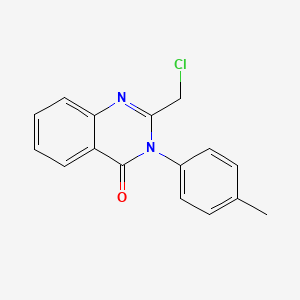

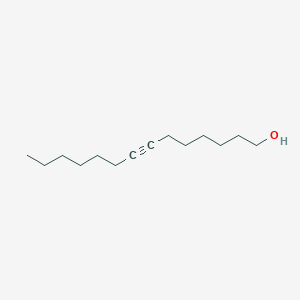

Cholesta-7,14-dien-3-yl benzoate, also known as CDB, is a synthetic steroidal molecule composed of a cholesterol backbone. It has a molecular formula of C34H48O2 and an average mass of 488.744 Da .

Synthesis Analysis

The synthesis of Cholesta-7,14-dien-3-yl benzoate involves chemical reactions under both aerobic and anaerobic conditions . In one study, [3a-3H]Cholesta-7, 14-dien-3/I-01 was prepared by chemical synthesis and incubated with rat liver homogenate preparations .Molecular Structure Analysis

The molecular structure of Cholesta-7,14-dien-3-yl benzoate consists of 48 Hydrogen atoms, 34 Carbon atoms, and 2 Oxygen atoms, totaling 84 atoms . The monoisotopic mass is 488.365417 Da .Chemical Reactions Analysis

Studies have shown that Cholesta-7,14-dien-3-yl benzoate undergoes various chemical reactions. For instance, under aerobic conditions, the compound incorporates into cholesterol, cholest-7-en-3P-01, and cholest-8(14)-en-36-01 . Under anaerobic conditions, labeled cholest-8(14)-en-3/3-ol and cholest-7-en-3P-ol are formed .Physical And Chemical Properties Analysis

The physical and chemical properties of Cholesta-7,14-dien-3-yl benzoate include a molecular weight of 488.7 g/mol and a molecular formula of C34H48O2 .Relevant Papers The relevant papers retrieved include studies on the metabolism of Cholesta-7,14-dien-3-yl benzoate in rat liver homogenate preparations and a method for preparing Cholesta-5,7-diene-3-beta,25-diol and analogs thereof .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Chemical Synthesis of Steroid Derivatives : Research has detailed the synthesis of cholesta-7,14-dien-3-yl benzoate derivatives, providing insights into the structural properties of these compounds. For instance, the X-ray crystal structure of a major byproduct in the chemical synthesis of 5α-cholest-8(14)-en-3β-ol-15-one, derived from cholesta-7,14-dien-3-yl benzoate, was analyzed, establishing the configuration at specific carbon positions (Wilson et al., 1988).

Synthesis of Cholesta-Trienes : Another study presented a convenient synthesis route for cholesta-1,5,7-trien-3β-ol, illustrating the chemical transformations and dehydrobromination steps involved in obtaining selective derivatives from cholesta-7,14-dien-3-yl benzoate (Tachibana, 1986).

Enzymatic Conversion Studies : Investigations into the enzymatic conversion of cholesta-7,14-dien-3-yl benzoate derivatives have shown incorporation into cholesterol under specific conditions, highlighting the metabolic pathways and structural transformations these steroids undergo (Lutsky & Schroepfer, 1970).

Photoluminescent Properties

- Mesomorphic and Emission Properties : Research on liquid crystals derived from cholesta-7,14-dien-3-yl benzoate has explored their crystal structure, mesomorphic behavior, and photoluminescent properties. These studies have implications for the development of new materials with potential applications in display technologies and optical devices (Takechi et al., 2007).

Drug Delivery Systems

- In Situ Forming Gel Systems : The utilization of cholesterol derivatives in drug delivery systems has been examined, particularly in the development of in situ forming gels for targeted delivery. One study investigated cholesterol-based gels loaded with doxycycline hyclate for periodontal treatment, showcasing the versatility of cholesta-7,14-dien-3-yl benzoate derivatives in medical applications (Phaechamud & Setthajindalert, 2017).

Propiedades

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48O2/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-26-22-27(36-32(35)25-12-7-6-8-13-25)18-20-33(26,4)31(28)19-21-34(29,30)5/h6-8,12-13,15,17,23-24,26-27,29,31H,9-11,14,16,18-22H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUGTSINMCTVDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CC=C2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372280 | |

| Record name | Cholesta-7,14-dien-3-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate | |

CAS RN |

20748-22-5 | |

| Record name | Cholesta-7,14-dien-3-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Oxirane, [(triphenylmethoxy)methyl]-](/img/structure/B1621654.png)

![1,1,2,2-Tetrakis[3-(trifluoromethyl)phenyl]ethane-1,2-diol](/img/structure/B1621671.png)